molecular formula C6H15NO3P- B1599503 1-aminohexylphosphonic Acid CAS No. 63207-60-3

1-aminohexylphosphonic Acid

Cat. No.: B1599503
CAS No.: 63207-60-3
M. Wt: 180.16 g/mol
InChI Key: ODMTWOKJHVPSLP-ZCFIWIBFSA-M
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Description

1-aminohexylphosphonic acid is an organophosphorus compound characterized by the presence of an amino group attached to a hexyl chain, which is further bonded to a phosphonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-aminohexylphosphonic acid can be synthesized through several methods. One common approach involves the reaction of hexylamine with phosphorous acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Another method involves the quaternization of simple 1-aminoalkylphosphonic acids under basic conditions using methyl sulfate as an alkylating agent . The resulting phosphonic acid quaternary ammonium derivatives are then subjected to direct acidic hydrolysis to yield the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the final product in a stable solid form .

Chemical Reactions Analysis

Types of Reactions

1-aminohexylphosphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonic acid group to phosphine derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and require basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted aminohexylphosphonic acids .

Scientific Research Applications

1-aminohexylphosphonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.

    Biology: The compound is studied for its potential as a bioactive molecule with applications in drug development.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-aminohexylphosphonic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to the disruption of metabolic processes. For example, it may inhibit enzymes involved in the biosynthesis of isoprenoids, affecting cellular functions .

Comparison with Similar Compounds

1-aminohexylphosphonic acid can be compared with other similar compounds such as aminomethylphosphonic acid and aminobutylphosphonic acid. These compounds share similar structural features but differ in the length of the alkyl chain. The uniqueness of this compound lies in its specific chain length, which can influence its reactivity and applications .

List of Similar Compounds

  • Aminomethylphosphonic acid
  • Aminobutylphosphonic acid
  • Aminoethylphosphonic acid

Properties

CAS No.

63207-60-3

Molecular Formula

C6H15NO3P-

Molecular Weight

180.16 g/mol

IUPAC Name

[(1R)-1-phosphonatohexyl]azanium

InChI

InChI=1S/C6H16NO3P/c1-2-3-4-5-6(7)11(8,9)10/h6H,2-5,7H2,1H3,(H2,8,9,10)/p-1/t6-/m1/s1

InChI Key

ODMTWOKJHVPSLP-ZCFIWIBFSA-M

SMILES

CCCCCC(N)P(=O)(O)O

Isomeric SMILES

CCCCC[C@H]([NH3+])P(=O)([O-])[O-]

Canonical SMILES

CCCCCC([NH3+])P(=O)([O-])[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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